4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZRTSATHWBRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450545 | |
| Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492456-52-7 | |
| Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process A: Synthesis via Intermediate Cyclization
This method utilizes trimethyl orthoformate and isopropylidene malonate as key starting materials. The steps are as follows:
| Step | Procedure | Conditions |
|---|---|---|
| S1 | Mix trimethyl orthoformate with isopropylidene malonate | Stirring for 20–30 minutes |
| S2 | Heat mixture to reflux (60–65°C) | Reflux for 1.5–2 hours |
| S3 | Add 3,4-dimethoxyaniline to the reaction mixture | Maintain reflux conditions |
| S4 | Centrifuge to isolate crude intermediate (BA-1) | Room temperature |
| S5 | Refine BA-1 with methanol | Dry at 45–50°C for 22–25 hours |
| S6 | Heat refined BA-1 with diphenyl ether at 170–180°C | Reaction time: 2–3 hours |
| S7 | Add dichloromethane to crude BA-2 product | Stir at room temperature for 1 hour |
| S8 | Centrifuge and dry to obtain final product | Yield: ~75% |
This process emphasizes strict control over reaction temperature and time, ensuring high yields and reproducibility.
Process B: Direct Functionalization
Another approach involves direct functionalization using substituted anilines and dehydrating agents:
| Step | Procedure | Conditions |
|---|---|---|
| 1 | React 2-methoxy-4-nitroaniline with ethyl cyanoacetate in dimethylformamide (DMF) solvent | Heat under inert conditions |
| 2 | Introduce trifluoroacetic anhydride or phosphorus pentoxide as dehydrating agents | Reaction temperature: ~100°C |
| 3 | Cyclize intermediates into quinoline derivatives via condensation reactions | Optimize solvent ratios |
This method is advantageous for synthesizing optically active forms of the compound when intermediates contain asymmetric carbon atoms.
Comparative Analysis of Methods
Key Findings
- The cyclization process offers higher yields (~75%) compared to direct functionalization methods (~50–60%).
- Strict control of reaction conditions (temperature, solvent ratios, reaction times) is critical for optimizing product quality.
- Recycling reagents like trimethyl orthoformate reduces costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-oxo-7-methoxy-6-nitroquinoline-3-carbonitrile.
Reduction: Formation of 4-hydroxy-7-methoxy-6-aminoquinoline-3-carbonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile has shown promise as a lead compound in the synthesis of antitumor drugs. Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .
Case Study: Anticancer Activity
A study evaluated several derivatives of this compound against human cancer cell lines. One derivative demonstrated an IC50 value of 5.6 µM against the A-549 lung carcinoma cell line, outperforming standard chemotherapeutic agents such as doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Disruption of bacterial cell membranes |
| Anticancer | MCF-7, HeLa | Induction of apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile with structurally related quinoline-3-carbonitriles:
Physicochemical Properties
- Lipophilicity: The 7-methoxy group in the target compound increases lipophilicity compared to 7-hydroxy analogs (e.g., 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile) but remains less lipophilic than 7-ethoxy derivatives (e.g., 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) . Replacement of methoxy with methyl (as in 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) further elevates hydrophobicity due to the absence of an oxygen atom .
- Electronic Effects: The 6-nitro group stabilizes the quinoline ring via electron withdrawal, enhancing electrophilic reactivity at adjacent positions. This contrasts with 6-methoxy derivatives (e.g., 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile), where electron donation may alter reaction pathways .
Biological Activity
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile (CAS Number: 492456-52-7) is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Hydroxyl Group (-OH)
- Methoxy Group (-OCH₃)
- Nitro Group (-NO₂)
- Cyano Group (-C≡N)
These functional groups contribute to its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, generating reactive intermediates that can modify cellular components, leading to various biological effects. The hydroxyl and methoxy groups enhance binding affinity and specificity for certain targets, which may include enzymes or receptors involved in disease pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, indicating potential as an antimicrobial agent .
- Anticancer Properties : Studies have suggested that this compound may induce apoptosis in cancer cells through mechanisms such as the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Antiviral Activity : Preliminary findings suggest potential antiviral properties, particularly against HIV, where derivatives of quinoline compounds have demonstrated moderate inhibitory effects on viral replication .
Antimicrobial Efficacy
A study assessing the antimicrobial properties of quinoline derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies using various cancer cell lines revealed that this compound could significantly inhibit cell proliferation. For example, in human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 10 µM, as evidenced by increased caspase activity and morphological changes typical of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
These findings suggest a promising avenue for further exploration in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial |
| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer |
| 7-Nitroquinoline | Nitro group at position 7 | Antimicrobial |
| 3-Cyanoquinoline | Cyano group at position 3 | Potentially anticancer |
The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds, making it a candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile with high purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, methoxylation, and cyanation. Key steps include:
- Nitration : Introduce the nitro group at the 6-position using nitric acid/sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.
- Methoxylation : Replace hydroxyl or halogen groups at the 7-position via nucleophilic substitution with methoxide ions (e.g., NaOMe in methanol) .
- Cyanation : Use KCN or CuCN in polar aprotic solvents (e.g., DMF) to introduce the carbonitrile group at the 3-position.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>97%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the 4-hydroxy group typically appears as a broad singlet at δ 10–12 ppm .
- IR Spectroscopy : Detect functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ for C₁₁H₇N₃O₄, expected m/z 245.191) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially if nitro or methoxy groups exhibit unexpected electronic effects .
Q. What experimental designs are recommended for studying its fluorescence properties in biological systems?
- Methodological Answer :
- Cell Imaging Protocols : Use live or fixed cells (e.g., HeLa or plant cells) incubated with the compound (1–10 µM). Monitor nucleolar staining via confocal microscopy (excitation/emission: 350/450 nm) .
- Controls : Include a negative control (no compound) and a competitive inhibitor (e.g., excess unlabeled ligand) to confirm specificity.
- Quantitative Analysis : Measure fluorescence intensity using software (e.g., ImageJ) and correlate with cellular uptake via flow cytometry .
Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density (e.g., nitro groups deactivate the quinoline ring, directing nucleophiles to the 3- or 8-positions) .
- Kinetic Studies : Compare reaction rates of derivatives (e.g., 6-nitro vs. 6-methoxy analogs) under identical conditions.
- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
